molecular formula C9H16O3 B13859853 (E)-8-Hydroxy-5-methyloct-4-enoic Acid

(E)-8-Hydroxy-5-methyloct-4-enoic Acid

Cat. No.: B13859853
M. Wt: 172.22 g/mol
InChI Key: YNBMWIRMENHCGE-XBXARRHUSA-N
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Description

(E)-8-Hydroxy-5-methyloct-4-enoic Acid is an organic compound characterized by the presence of a hydroxyl group, a double bond, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-Hydroxy-5-methyloct-4-enoic Acid typically involves the use of organic synthesis techniques. One common method is the hydrolysis of esters, where an ester precursor is treated with water in the presence of an acid or base catalyst to yield the desired carboxylic acid . Another approach involves the oxidation of alcohols, where a primary alcohol is oxidized to form the corresponding carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrolysis or oxidation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-8-Hydroxy-5-methyloct-4-enoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(E)-8-Hydroxy-5-methyloct-4-enoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (E)-8-Hydroxy-5-methyloct-4-enoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The double bond in the structure may also participate in conjugation and electron transfer processes, influencing the compound’s reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxy-5-methyloctanoic Acid: Lacks the double bond present in (E)-8-Hydroxy-5-methyloct-4-enoic Acid.

    5-Methyl-8-oxooctanoic Acid: Contains a ketone group instead of a hydroxyl group.

    4-Hydroxy-5-methyloctanoic Acid: The hydroxyl group is positioned differently on the carbon chain.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(E)-8-hydroxy-5-methyloct-4-enoic acid

InChI

InChI=1S/C9H16O3/c1-8(5-3-7-10)4-2-6-9(11)12/h4,10H,2-3,5-7H2,1H3,(H,11,12)/b8-4+

InChI Key

YNBMWIRMENHCGE-XBXARRHUSA-N

Isomeric SMILES

C/C(=C\CCC(=O)O)/CCCO

Canonical SMILES

CC(=CCCC(=O)O)CCCO

Origin of Product

United States

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